

Application Notes and Protocols for Synthetic ELA-32 Peptide

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Compound of Interest

Compound Name: ELA-32(human)

Cat. No.: B10788165

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Introduction

ELA-32 is a recently discovered peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled apelin receptor (APJ). It plays a crucial role in various physiological processes, including cardiovascular development and function, angiogenesis, and fluid homeostasis. These application notes provide detailed guidelines for the proper handling, storage, and use of synthetic ELA-32 peptide in research settings.

Peptide Handling and Storage

Proper handling and storage are critical to maintain the integrity and biological activity of synthetic ELA-32.

Storage Conditions

Lyophilized ELA-32 is stable at room temperature for short periods but should be stored under specific conditions for long-term use.^[1]

Condition	Temperature	Duration	Notes
Short-term Storage	4°C or colder	Weeks	Keep in a dark, dry place. [2]
Long-term Storage	-20°C to -80°C	Up to several years	-80°C is preferred for maximum stability. [3] [4] Store with a desiccant in a tightly sealed container to prevent degradation from moisture. [3]

Reconstitution

Reconstitution should be performed carefully to ensure the peptide dissolves completely and maintains its activity.

Protocol for Reconstitution:

- **Equilibration:** Before opening, allow the vial of lyophilized ELA-32 to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.[\[3\]](#)[\[5\]](#)
- **Centrifugation:** Briefly centrifuge the vial at 12,000 x g for 20 seconds to pellet all the lyophilized powder at the bottom of the vial.[\[3\]](#)[\[4\]](#)
- **Solvent Selection:** The choice of solvent depends on the peptide's polarity. ELA-32 is a basic peptide.
 - For initial solubilization, use sterile, distilled water.
 - If the peptide does not dissolve in water, a small amount of 0.1% acetic acid can be used.
[\[6\]](#)
- **Dissolution:**
 - Add the desired volume of the chosen solvent to the vial.

- Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[4]
- Stock Solution Storage:
 - It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
 - Store the aliquots at -20°C or colder. Peptide solutions are significantly less stable than the lyophilized powder.[7]
 - For peptides in solution, storage at pH 5-7 in a sterile buffer can enhance stability.[7]

ELA-32 Stability

The stability of ELA-32 can vary depending on the biological environment.

Biological Matrix	Half-life	Temperature	Reference
Human Plasma	47.2 ± 5.7 minutes	37°C	[2][4][8]
Human Kidney Homogenate	44.2 ± 3 seconds	37°C	[2][4][8]

Experimental Protocols

ELA-32 has been shown to promote angiogenesis. The following are detailed protocols for common in vitro angiogenesis assays that can be adapted for use with ELA-32.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures.

Materials:

- HUVECs
- Endothelial Cell Growth Medium (e.g., EGM-2)

- Basement Membrane Extract (BME), such as Matrigel®
- 96-well tissue culture plates
- Synthetic ELA-32 peptide
- Phosphate Buffered Saline (PBS)
- Calcein AM (for visualization)

Protocol:

- Plate Coating:
 - Thaw the BME on ice overnight at 4°C.
 - Pre-cool a 96-well plate at -20°C for at least 30 minutes.
 - Using pre-chilled pipette tips, add 50 µL of BME to each well of the cold 96-well plate. Ensure the entire surface of the well is evenly coated.
 - Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]
- Cell Preparation:
 - Culture HUVECs to 70-90% confluency. For this assay, it is recommended to use cells at early passages (P2-P5).[9]
 - One day before the experiment, passage the cells at a higher density.
 - On the day of the experiment, harvest the cells using trypsin and resuspend them in serum-starved medium.
 - Perform a cell count and adjust the cell suspension to a concentration of 1×10^5 to 1.5×10^5 cells/mL.
- Treatment and Seeding:

- Prepare different concentrations of ELA-32 in the serum-starved medium. A vehicle control (medium without ELA-32) should be included.
- Resuspend the prepared HUVECs in the medium containing the various concentrations of ELA-32.
- Carefully add 100 μ L of the cell suspension (containing 10,000 - 15,000 cells) to each BME-coated well.[9]
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically.[4]
- Visualization and Analysis:
 - After incubation, carefully remove the medium from the wells.
 - Wash the cells gently with PBS.
 - Stain the cells with Calcein AM for 30 minutes at 37°C.
 - Visualize the tube formation using a fluorescence microscope.
 - Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic effect of ELA-32 on endothelial cells.

Materials:

- HUVECs
- Endothelial Cell Basal Medium (EBM) with 0.5% FBS
- Boyden chamber apparatus with inserts (e.g., 8 μ m pore size)

- Synthetic ELA-32 peptide
- PBS
- Calcein AM or Crystal Violet for staining

Protocol:

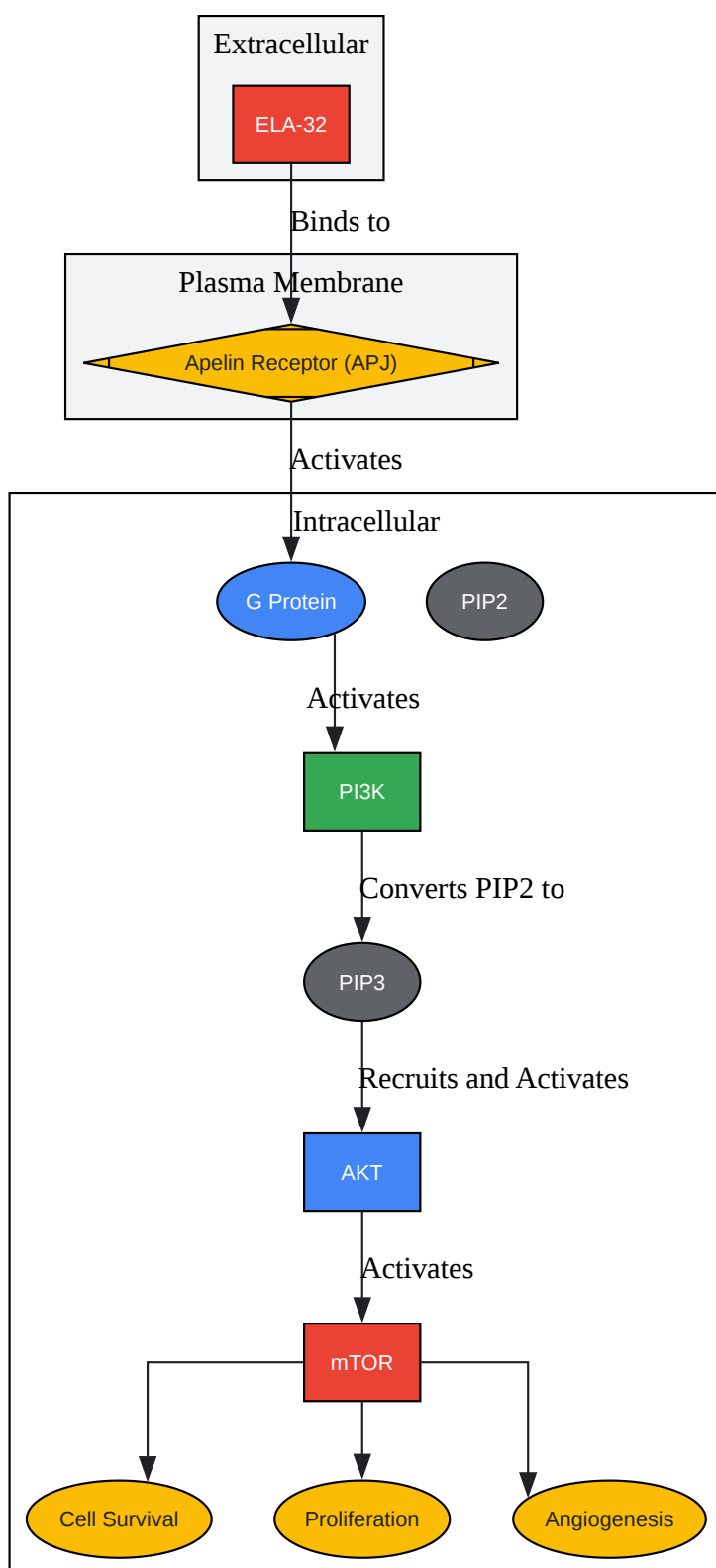
- Chamber Preparation:
 - Place the chamber inserts into the wells of a 24-well plate.
- Chemoattractant Preparation:
 - In the lower chamber of the wells, add EBM containing various concentrations of ELA-32. Include a negative control with basal medium only and a positive control with a known chemoattractant (e.g., VEGF).
- Cell Preparation:
 - Culture HUVECs to 70-90% confluency and serum-starve them overnight.
 - Harvest the cells and resuspend them in serum-free EBM at a concentration of 1×10^6 cells/mL.
- Seeding:
 - Add 100 μ L of the cell suspension to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
- Analysis:
 - After incubation, remove the inserts from the wells.
 - Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

- Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye.
- Count the number of migrated cells in several microscopic fields for each condition.

Signaling Pathways and Experimental Workflows

ELA-32 Signaling Pathway

ELA-32 binds to the apelin receptor (APJ), a G protein-coupled receptor. This binding primarily activates the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis.^[3]

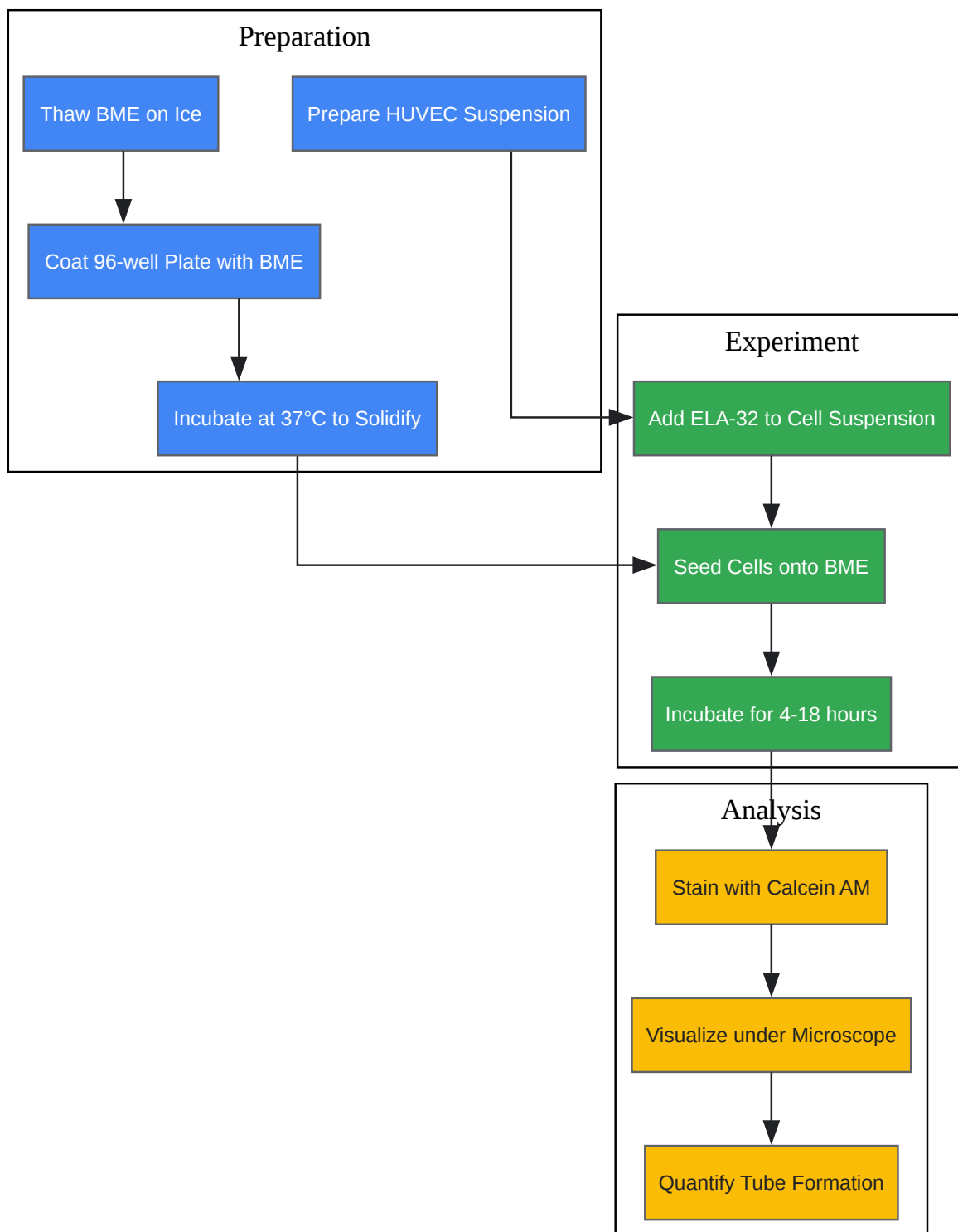


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Caption: ELA-32 signaling pathway via the Apelin Receptor.

Experimental Workflow: Tube Formation Assay

The following diagram illustrates the key steps in the HUVEC tube formation assay.



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Caption: Workflow for the HUVEC tube formation assay.

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